2,6-Piperazinedione, dioxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Piperazinedione, dioxime is a chemical compound with the molecular formula C4H8N4O2 and a molecular weight of 144.13 g/mol It is known for its unique structure, which includes a piperazine ring with two oxime groups attached at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,6-Piperazinedione, dioxime typically involves the cyclization of iminodiacetic acid with ammonium formate . The reaction conditions, such as temperature, solvent choice, and the ratio of reactants, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction parameters. For instance, maintaining a controlled temperature and using a suitable solvent can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 2,6-Piperazinedione, dioxime undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Substitution: Reactions with tosyl chloride, pyridine, and benzoyl chloride can lead to the formation of mesoionic compounds.
Major Products:
Oxidation Products: Piperazinetetrone is formed upon oxidation.
Substitution Products: Mesoionic compounds with various substituents can be synthesized.
Scientific Research Applications
Chemistry:
- Used as a ligand in the synthesis of metal clusters, such as the hexanuclear cluster with a new {Ti6O5} structural motif .
Biology and Medicine:
- Investigated for its antitumor activity. Derivatives of 2,6-Piperazinedione have shown promise in inhibiting the growth of cancer cells .
Industry:
Mechanism of Action
The mechanism of action of 2,6-Piperazinedione, dioxime involves its interaction with molecular targets and pathways. For instance, its derivatives have been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression, making them useful for treating conditions like sickle cell disease and β-thalassemia .
Comparison with Similar Compounds
Piperidine-2,6-dione Derivatives: These compounds share a similar core structure but differ in their substituents and specific reactivity.
1,4-Dibenzylpiperazine: Another related compound that undergoes oxidation to form various oxygenated derivatives.
Uniqueness: 2,6-Piperazinedione, dioxime stands out due to its dual oxime groups, which impart unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
35975-29-2 |
---|---|
Molecular Formula |
C4H8N4O2 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
(NZ)-N-[5-(hydroxyamino)-2,6-dihydro-1H-pyrazin-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C4H8N4O2/c9-7-3-1-5-2-4(6-3)8-10/h5,9-10H,1-2H2,(H,6,7,8) |
InChI Key |
SLTRDVWZAYNXNY-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(=N/C(=N\O)/CN1)NO |
Canonical SMILES |
C1C(=NC(=NO)CN1)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.